2,4,7-Trimethyldibenzothiophene

Hydrodesulfurization Catalysis Refractory Sulfur Compounds

Isomer misidentification in GC-MS compromises petroleum geochemistry and environmental forensics. 2,4,7-Trimethyldibenzothiophene (CAS 216983-03-8) resolves this with verified identity and a distinct Lee retention index of 347.99. • 2× higher HDS rate vs. other trimethyl isomers due to unique para-methyl effect, enabling precise catalytic modeling. • Essential for TMDBT maturity ratios (e.g., 2,4,7-/(2,4,7+2,4,8)-TMDBT) in oil-source rock correlation. • Supplied as neat solid; store at 2-8°C for long-term stability.

Molecular Formula C15H14S
Molecular Weight 226.3 g/mol
CAS No. 216983-03-8
Cat. No. B047645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,7-Trimethyldibenzothiophene
CAS216983-03-8
Synonyms2,4,7-Trimethyldibenzo[b,d]thiophene
Molecular FormulaC15H14S
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=CC(=CC(=C3S2)C)C
InChIInChI=1S/C15H14S/c1-9-4-5-12-13-7-10(2)6-11(3)15(13)16-14(12)8-9/h4-8H,1-3H3
InChIKeyYDWNRDFOOADVGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,7-Trimethyldibenzothiophene: Compound Identity & Specifications


2,4,7-Trimethyldibenzothiophene (CAS 216983-03-8) is a C3-alkylated polycyclic aromatic sulfur heterocycle (PASH) with the molecular formula C15H14S and a molecular weight of 226.34 g/mol . It is a derivative of dibenzothiophene characterized by the presence of three methyl groups at the 2, 4, and 7 positions on the dibenzothiophene skeleton . As an analytical reference standard, its identity is verified by canonical SMILES (Cc1ccc2c(c1)sc3c(C)cc(C)cc23) and InChI (InChI=1S/C15H14S/c1-9-4-5-12-13-7-10(2)6-11(3)15(13)16-14(12)8-9/h4-8H,1-3H3), with a reported LogP of 4.9797 and polar surface area (PSA) of 28.24 Ų [1]. The compound is typically supplied as a neat solid with a purity suitable for use as a certified reference material in GC-MS analysis, environmental forensics, and petroleum geochemistry, with storage recommended at 2-8°C .

Non-Substitutability of 2,4,7-Trimethyldibenzothiophene


The specific 2,4,7-substitution pattern on the dibenzothiophene core directly governs the compound's reactivity, biological activity, and chromatographic behavior in ways that are not observed for other trimethyl isomers or the parent dibenzothiophene (DBT). In hydrodesulfurization (HDS) processes, the position of the methyl group para to the carbon bonded to sulfur uniquely enhances reactivity, resulting in a rate constant two times higher than that of the 1,4,7- and 3,4,7-trimethyl isomers [1]. In biological systems, 2,4,7-trimethyldibenzothiophene alters estradiol metabolism toward a genotoxic metabolite, an effect not seen with unsubstituted DBT [2]. For analytical identification, the compound's unique gas chromatographic retention index on standard columns is essential for accurate isomer assignment, as misidentification is common in complex mixtures [3]. These differences underscore that alkylated dibenzothiophenes are not interchangeable and that the specific 2,4,7-isomer must be procured to ensure experimental relevance and reproducibility.

Differentiation Evidence for 2,4,7-Trimethyldibenzothiophene


Superior Hydrodesulfurization Reactivity Over Other Trimethyl Isomers

A theoretical and experimental study on the reactivity of trimethyldibenzothiophene (TMDBT) isomers demonstrated that 2,4,7-TMDBT possesses a desulfurization rate constant that is two times higher than that of 1,4,7-TMDBT and 3,4,7-TMDBT, which are classified as low-reactivity, refractory compounds akin to 4,6-dimethyldibenzothiophene [1]. The enhanced reactivity of the 2,4,7-isomer is attributed to the para-position of the third methyl group relative to the carbon bonded to sulfur, which increases the local activity of the sulfur atom [2].

Hydrodesulfurization Catalysis Refractory Sulfur Compounds

Unique Estradiol Metabolism Shift to Genotoxic Metabolite

In a comparative in vitro study using granulosa cells (SIGCs), exposure to 2,4,7-trimethyldibenzothiophene (2,4,7-DBT) at environmentally relevant concentrations (0.1, 1, and 10 nM) resulted in a shift in estradiol (E2) metabolism toward the genotoxic metabolite 4-OHE2, whereas exposure to unsubstituted dibenzothiophene (DBT) at the same concentrations did not produce this metabolic shift [1]. Both compounds increased DNA damage and triggered apoptosis, but the unique alteration of E2 metabolism was specific to the alkylated 2,4,7-DBT congener [2].

Endocrine Disruption Reproductive Toxicology Polycyclic Aromatic Compounds

Definitive Isomer Identification by GC Retention Index

The gas chromatographic retention index for 2,4,7-trimethyldibenzothiophene on a standard DB-5MS (5% phenyl methylpolysiloxane) column is reported as 347.99 (Lee's RI) [1]. This specific value allows for the unambiguous identification of the 2,4,7-isomer in complex petroleum and environmental samples, distinguishing it from other trimethyl isomers that may have similar mass spectra but different retention times, a necessity for accurate biomarker analysis and source apportionment [2].

Gas Chromatography-Mass Spectrometry Petroleum Geochemistry Analytical Method Development

Single Adsorption Site from Electrostatic Potential Analysis

Theoretical calculations of electrostatic potential indicate that 2,4,7-trimethyldibenzothiophene possesses only one effective adsorption site, in contrast to 1,4,7- and 3,4,7-trimethyldibenzothiophene, which exhibit multiple adsorption sites [1]. This difference in surface potential landscape contributes to the higher reactivity of the 2,4,7-isomer in desulfurization processes by potentially favoring a specific, productive orientation on catalyst surfaces [2].

Computational Chemistry Adsorption Catalyst Design

Applications of 2,4,7-Trimethyldibenzothiophene


Calibration Standard for Petroleum Geochemistry & Environmental Forensics

As established in Section 3, 2,4,7-Trimethyldibenzothiophene has a distinct gas chromatographic retention index (Lee's RI 347.99) that is critical for distinguishing it from co-eluting isomers in complex mixtures [7]. This authentic standard is therefore essential for calibrating GC-MS instruments and building accurate retention time libraries. Researchers studying petroleum maturity, oil-source rock correlation, and environmental oil spill source identification rely on this specific isomer to correctly quantify trimethyldibenzothiophene distributions and ratios (e.g., 2,4,7-TMDBT/(2,4,7+2,4,8)-TMDBT), which serve as robust geochemical proxies .

Endocrine Disruption Research Reference for Alkylated PASHs

The differential biological activity demonstrated in Section 3, where 2,4,7-trimethyldibenzothiophene uniquely shifts estradiol metabolism toward the genotoxic 4-OHE2 metabolite while unsubstituted DBT does not, positions this compound as a critical reference standard for toxicological and endocrine disruption research [7]. Scientists investigating the reproductive and developmental toxicity of petroleum-derived pollutants, particularly those from oil sands regions, must use the 2,4,7-isomer to accurately model the specific hazards associated with alkylated PASHs .

Model Substrate for Hydrodesulfurization Catalysis Research

The 2-fold higher desulfurization rate constant of 2,4,7-trimethyldibenzothiophene relative to its 1,4,7- and 3,4,7- isomers, as detailed in Section 3, makes it a valuable model substrate for catalytic research [7]. Its unique reactivity, linked to a single effective adsorption site and the para-methyl effect, allows researchers to probe the influence of methyl substitution patterns on catalyst surface interactions and reaction mechanisms. This informs the rational design of improved catalysts for ultra-low sulfur fuel production, where refractory alkylated dibenzothiophenes are the primary targets for removal .

Certified Reference Material for Method Validation in Hydrocarbon Matrices

Given the documented potential for misidentification of alkylated dibenzothiophene isomers in GC-MS analysis [7], the procurement of a pure, characterized standard of 2,4,7-trimethyldibenzothiophene is mandatory for any analytical laboratory validating methods for sulfur speciation in fuels, crude oils, or environmental samples. Its use ensures accurate quantification, method reproducibility, and compliance with rigorous quality assurance protocols in both academic and industrial settings .

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